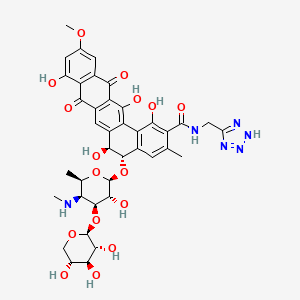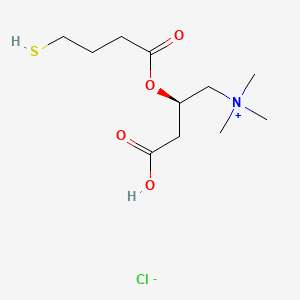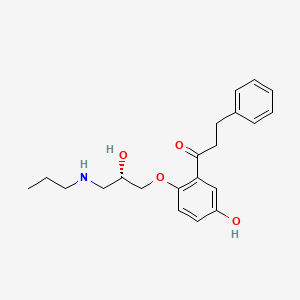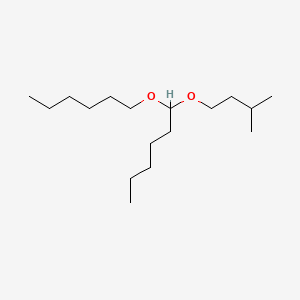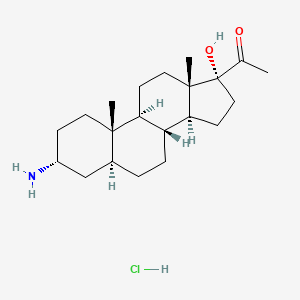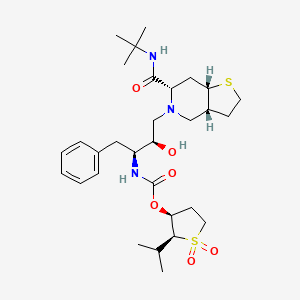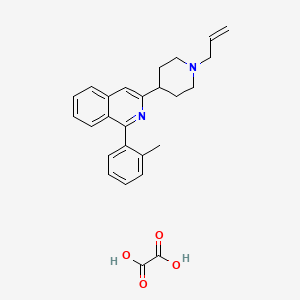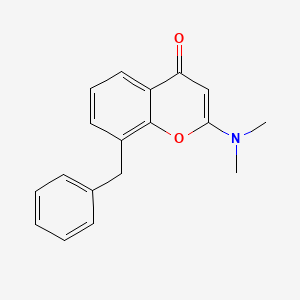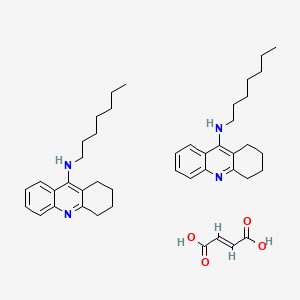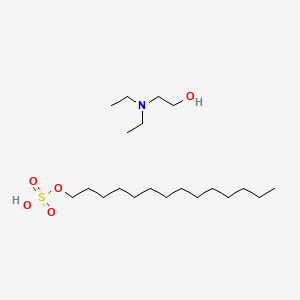
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethanol and tetradecyl hydrogen sulfate are two distinct chemical compounds that can form a complex. Tetradecyl hydrogen sulfate is an anionic surfactant used in various industrial and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Tetradecyl hydrogen sulfate is prepared by the sulfation of tetradecanol with sulfur trioxide or chlorosulfonic acid . The reaction is carried out in a suitable solvent, and the product is purified through neutralization and extraction processes.
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves continuous flow reactors where diethylamine and ethylene oxide are reacted in the presence of a catalyst . The process is optimized for high yield and purity.
Tetradecyl hydrogen sulfate is produced on an industrial scale by the sulfation of tetradecanol in large reactors. The process involves careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Tetradecyl hydrogen sulfate primarily undergoes:
Hydrolysis: It can be hydrolyzed to form tetradecanol and sulfuric acid.
Neutralization: It reacts with bases to form corresponding salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are used in substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of tetradecyl hydrogen sulfate.
Major Products
Oxidation of 2-(Diethylamino)ethanol: Produces aldehydes or ketones.
Substitution of 2-(Diethylamino)ethanol: Forms quaternary ammonium salts.
Hydrolysis of Tetradecyl Hydrogen Sulfate: Produces tetradecanol and sulfuric acid.
Applications De Recherche Scientifique
2-(Diethylamino)ethanol is used in the preparation of quaternary ammonium salts, which serve as phase transfer catalysts in various chemical reactions . It is also employed in the synthesis of N-substituted glycine derivatives used in peptide and protein synthesis .
Tetradecyl hydrogen sulfate is utilized as a surfactant in industrial applications and as a sclerosing agent in medical treatments for varicose veins .
Mécanisme D'action
2-(Diethylamino)ethanol acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds . Its high chemical stability allows it to participate in various reactions without degradation.
Tetradecyl hydrogen sulfate functions as a surfactant by reducing surface tension and forming micelles. In medical applications, it acts as a sclerosing agent by irritating the endothelial cells, leading to vein closure .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanolamine: Similar structure but with methyl groups instead of ethyl groups.
Triethanolamine: Contains three ethanolamine groups instead of one.
Uniqueness
2-(Diethylamino)ethanol is unique due to its high chemical stability and resistance to degradation, making it suitable for various industrial and research applications . Tetradecyl hydrogen sulfate’s effectiveness as a surfactant and sclerosing agent distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
64346-02-7 |
|---|---|
Formule moléculaire |
C20H45NO5S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
2-(diethylamino)ethanol;tetradecyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-7(4-2)5-6-8/h2-14H2,1H3,(H,15,16,17);8H,3-6H2,1-2H3 |
Clé InChI |
OBHDFCKSULBCPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Numéros CAS associés |
65121-87-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


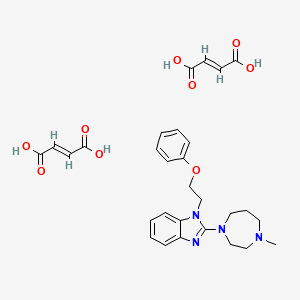

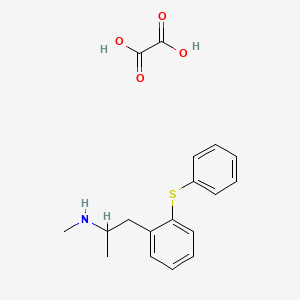
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)
